

Cross-Validation of SJ3149 Activity: A Comparative Guide

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Compound of Interest

Compound Name: SJ3149

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An In-depth Analysis of a Novel CK1 α Molecular Glue Degradator

SJ3149 has emerged as a potent and selective molecular glue degrader of casein kinase 1 alpha (CK1 α), a protein implicated in various cancers.[1][2][3] Developed by researchers at St. Jude Children's Research Hospital, this compound has demonstrated significant antiproliferative activity across a broad range of cancer cell lines.[2][4] This guide provides a comprehensive comparison of the available experimental data on **SJ3149**, details the methodologies behind these findings, and visualizes its mechanism of action and experimental workflow. The primary source of the data presented herein is from the initial discovery and characterization studies.

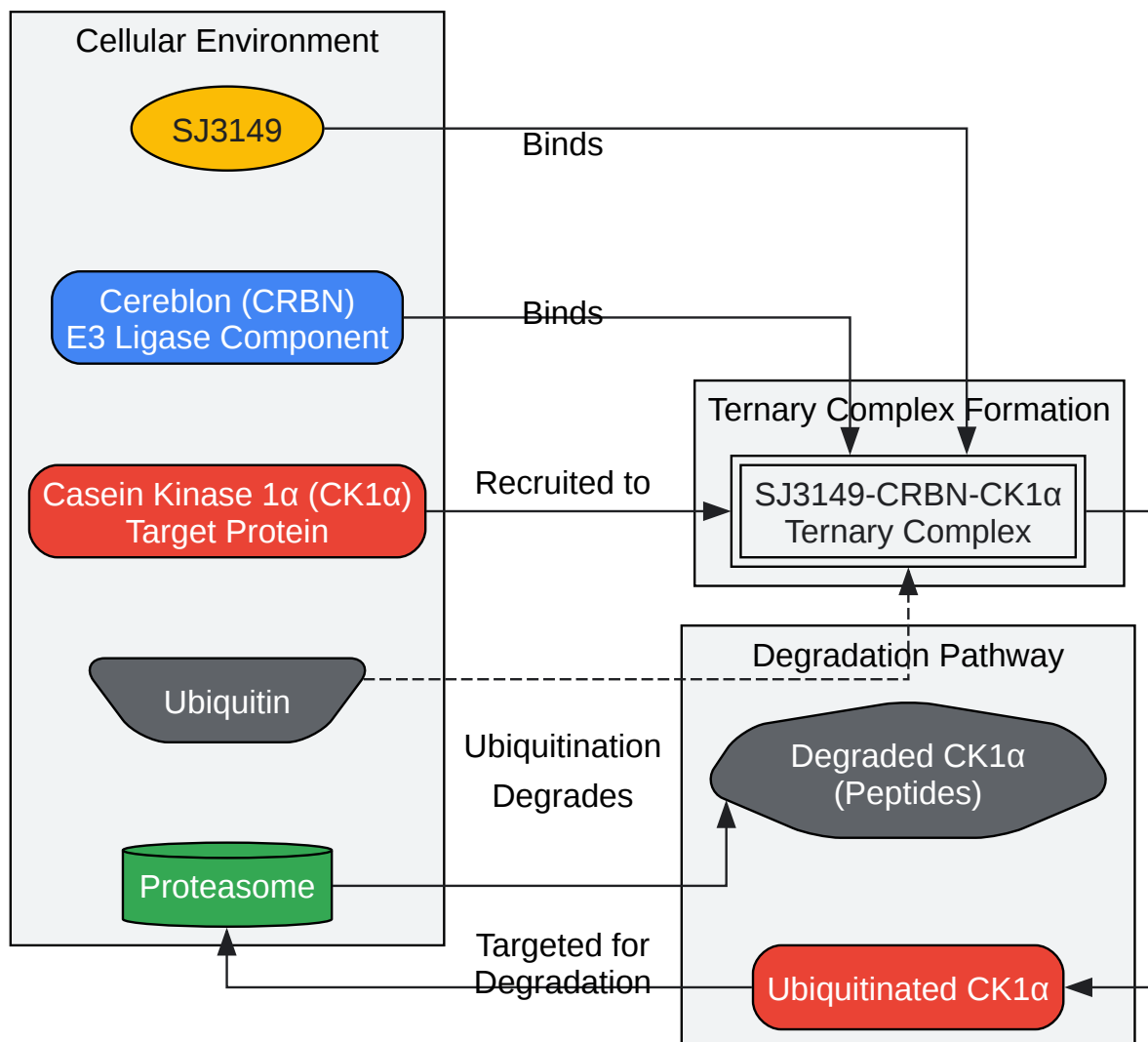
Quantitative Analysis of SJ3149 Activity

The following table summarizes the key quantitative metrics of **SJ3149**'s activity as reported in the foundational research. This data provides a baseline for its efficacy and selectivity.

Laboratory/Institution	Cell Line	Assay Type	IC50 (nM)	DC50 (nM)	Dmax (%)	Notes
St. Jude Children's Research Hospital	MOLM-13 (Acute Myeloid Leukemia)	Antiproliferation Assay	14	-	-	Demonstrates potent growth inhibition. [1]
St. Jude Children's Research Hospital	MOLM-13 (Acute Myeloid Leukemia)	CK1 α Degradation Assay	-	11	88	Shows efficient degradation of the target protein. [1]
St. Jude Children's Research Hospital	MOLM-13 (Acute Myeloid Leukemia)	CK1 α Degradation Assay	-	3.7	95	Optimized compound with high potency and efficacy. [5]
St. Jude Children's Research Hospital	Panel of 115 Cancer Cell Lines	Antiproliferation Assay	Broad Activity	-	-	Effective against a wide range of cancer types. [4]

Mechanism of Action: A Molecular "Super-Glue"

SJ3149 functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. [\[2\]](#)[\[4\]](#) Specifically, **SJ3149** binds to the E3 ubiquitin ligase cereblon (CRBN) and CK1 α simultaneously, forming a ternary complex. [\[4\]](#)[\[6\]](#) This proximity induces the ubiquitination of CK1 α , marking it for degradation by the cell's proteasome. [\[2\]](#) The degradation of CK1 α has been shown to have therapeutic effects in various cancers, particularly those with wild-type TP53. [\[7\]](#)



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Caption: Mechanism of action of **SJ3149** as a molecular glue degrader.

Experimental Protocols

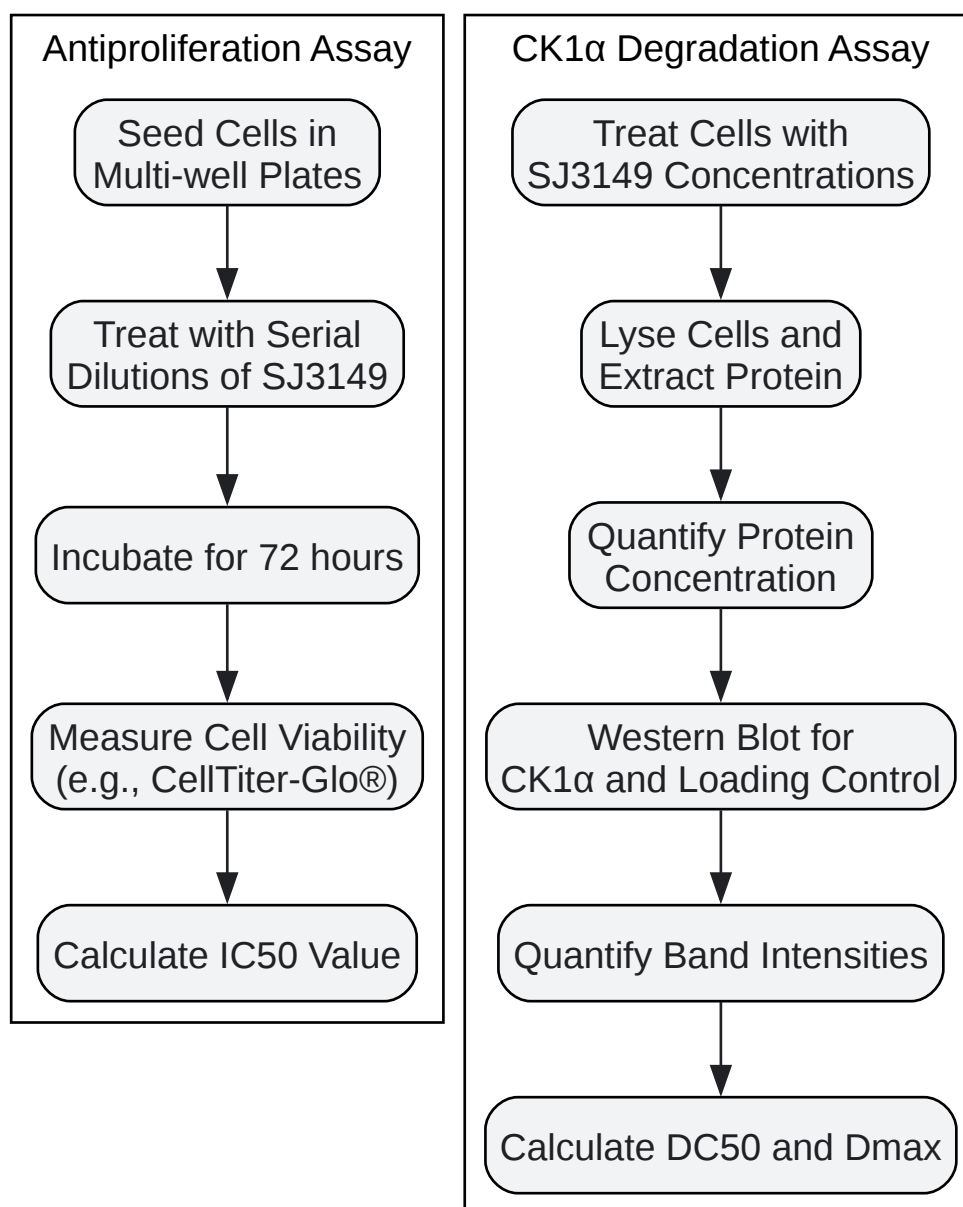
Detailed methodologies are crucial for the cross-validation of experimental results. Below are the protocols for key assays used to characterize **SJ3149**'s activity.

Antiproliferation Assay

- **Cell Culture:** Cancer cell lines, such as MOLM-13, are cultured in appropriate media and conditions.
- **Compound Treatment:** Cells are seeded in multi-well plates and treated with a serial dilution of **SJ3149** or a vehicle control (e.g., DMSO).
- **Incubation:** The treated cells are incubated for a specified period, typically 72 hours.
- **Viability Assessment:** Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence signal is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

CK1α Degradation Assay (Western Blot)

- **Cell Treatment:** Cells are treated with various concentrations of **SJ3149** or a vehicle control for a defined time (e.g., 4 hours).
- **Cell Lysis:** The cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method like the BCA assay.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
- **Immunoblotting:** The membrane is probed with primary antibodies specific for CK1α and a loading control (e.g., β-actin).
- **Detection:** Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
- **Quantification:** The band intensities are quantified, and the CK1α levels are normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are then calculated.



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Caption: Standard experimental workflows for assessing **SJ3149** activity.

In Vivo Activity

In addition to in vitro studies, **SJ3149** has been evaluated in vivo. In a study involving NSG mice transplanted with MOLM-13 cells, intraperitoneal administration of **SJ3149** at 50 mg/kg resulted in significant degradation of CK1α protein levels in the transplanted human cells.^[1] This demonstrates that **SJ3149** can achieve sufficient exposure in vivo to exert its protein-degrading effects.

Conclusion and Future Directions

The available data, primarily from the discovering institution, robustly supports the potent and selective CK1 α -degrading activity of **SJ3149**, leading to broad antiproliferative effects in cancer cells. For a comprehensive cross-validation, it is imperative that independent research groups reproduce these findings. Future studies should focus on:

- Independent Validation: Replication of the antiproliferation and degradation assays in various laboratories and across a wider panel of cell lines.
- Pharmacokinetic and Pharmacodynamic Studies: Further in vivo studies to establish a clear relationship between **SJ3149** dosage, CK1 α degradation, and antitumor efficacy in different cancer models.[6]
- Resistance Mechanisms: Investigation into potential mechanisms of resistance to **SJ3149**.

This guide serves as a foundational resource for researchers interested in **SJ3149**. The detailed protocols and compiled data provide a strong starting point for further investigation and validation of this promising therapeutic agent.

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